5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one
Description
5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The aminomethyl group at position 5 and the ethyl substituent at position 3 contribute to its unique physicochemical and biological properties.
The synthesis of 3-ethyl-1,3-oxazolidin-2-one derivatives has been achieved through enzymatic methods using 2-aminoalcohol and dimethyl carbonate, highlighting its accessibility for further functionalization . The aminomethyl group at position 5 is often introduced via stereoselective routes, such as the asymmetric aldol/Curtius reaction or Mitsunobu reactions, ensuring enantiomeric purity critical for pharmaceutical applications .
Properties
IUPAC Name |
5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-8-4-5(3-7)10-6(8)9/h5H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLJFGOBLUMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314966-29-4 | |
| Record name | 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate. For example, the reaction of 3-ethylamino-1-propanol with phosgene or a phosgene equivalent can yield the desired oxazolidinone ring.
Another approach involves the use of a Mannich reaction, where formaldehyde, an amine, and a ketone or aldehyde are reacted to form the aminomethyl group. This method can be adapted to introduce the aminomethyl group at the 5-position of the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction of the oxazolidinone ring can produce amino alcohols.
Scientific Research Applications
Monoamine Oxidase Inhibition
One of the primary therapeutic applications of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one is its role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurological disorders such as depression and Parkinson's disease. Studies have indicated that derivatives of oxazolidinones can effectively inhibit MAO type B, which is particularly relevant in managing these conditions .
Table 1: Pharmacological Activity of Oxazolidinone Derivatives
| Compound | MAO Type B Inhibition (IC50) | Therapeutic Use |
|---|---|---|
| This compound | TBD | Depression, Parkinson's Disease |
| Other Oxazolidinone Derivative | TBD | Various Neurological Disorders |
Anticoagulant Development
Another significant application is the synthesis of key intermediates for anticoagulants like rivaroxaban. Rivaroxaban is a well-known oral anticoagulant used to prevent venous thromboembolism. The compound serves as an intermediate in the synthesis pathway for rivaroxaban, highlighting its importance in drug formulation processes .
Synthesis and Chemical Properties
This compound can be synthesized through various methods involving aminolysis reactions with epichlorohydrin and other reagents. The compound’s structure allows it to participate in further chemical transformations, making it versatile for developing other pharmaceutical agents .
Table 2: Synthesis Pathways for this compound
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Aminolysis | Epichlorohydrin + Methylamine | Solvent-based reaction at room temperature | High |
| Reaction with Glycidyl Compounds | Glycidyl derivatives + Amines | Controlled temperature and pressure | Moderate |
Clinical Research on MAO Inhibition
Clinical studies have demonstrated that compounds similar to this compound exhibit significant MAO inhibition. For instance, a study involving laboratory animals showed that these compounds could effectively reduce depressive symptoms by modulating neurotransmitter levels through MAO inhibition .
Development of Anticoagulants
Research into the synthesis of rivaroxaban has showcased the effectiveness of using this compound as an intermediate. The processes developed for its synthesis emphasize eco-friendliness and cost-effectiveness while maintaining high yields and purity levels .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one with structurally analogous compounds, emphasizing substituent effects:
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., 3-chlorophenyl, 4-fluorophenyl) increase molecular weight and lipophilicity compared to alkyl groups (ethyl, methyl). This impacts solubility and membrane permeability, critical for drug delivery .
- Stereochemistry : Enantiomeric purity (e.g., (5S)- or (5R)-configurations) influences biological activity and synthetic utility. For instance, (5S)-derivatives show enhanced antimicrobial potency in some studies .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, facilitating pharmaceutical formulation.
Biological Activity
5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features an oxazolidinone ring, which is known for its role in various therapeutic agents. The presence of the aminomethyl group allows for hydrogen bonding interactions with biological molecules, potentially influencing their activity. The ethyl substituent may also affect the compound's lipophilicity and overall biological behavior.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial activity against various bacterial strains. Below is a summary table of its antimicrobial efficacy compared to established antibiotics:
| Bacterial Strain | MIC (µM) | Comparison Antibiotic | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 4.5 | Linezolid | 5.9 |
| Bacillus subtilis | 2.25 | Linezolid | 4.0 |
| Pseudomonas aeruginosa | 58.3 | Linezolid | 94.9 |
This data suggests that while the compound shows effective action against Gram-positive bacteria, its efficacy against Gram-negative bacteria is comparatively lower .
The mechanism by which this compound exerts its biological effects involves inhibition of bacterial protein synthesis. The oxazolidinone core interacts with the bacterial ribosome, preventing the formation of functional ribosomal subunits, thereby inhibiting translation . This action is similar to that of linezolid, a well-known antibiotic in the same class.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the oxazolidinone structure can significantly influence antibacterial potency and selectivity:
- Aminomethyl Group : Essential for interaction with target sites.
- Ethyl Substituent : Affects lipophilicity and permeability.
Studies have shown that variations in substituents can lead to differences in MIC values across different bacterial strains, emphasizing the importance of structural modifications in developing more effective derivatives .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Antibacterial Evaluation : A study synthesized multiple derivatives and evaluated their antibacterial properties against standard strains such as Staphylococcus aureus and Escherichia coli. The most promising derivative showed an MIC comparable to linezolid .
- Computational Studies : Molecular docking studies were conducted to predict binding affinities and modes of action at the ribosomal binding site. These studies provided insights into how structural changes could enhance activity against resistant strains .
Q & A
Q. Q1. What are the established synthetic routes for 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one, and how do reaction parameters influence yield?
Answer: A common method involves enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) to catalyze the reaction between 2-aminoalcohols and dimethyl carbonate. Key parameters include:
- Catalyst loading : Optimal enzyme concentration (e.g., 10–15% w/w) balances reaction rate and cost .
- Temperature : Reactions typically proceed at 60–70°C to enhance kinetics without denaturing the enzyme .
- Agitation speed : Higher speeds (>200 rpm) improve mass transfer in biphasic systems .
Intermediate isolation (e.g., methyl ethyl carbamate) and rearrangement steps are critical for achieving >90% conversion .
Q. Q2. What characterization techniques are essential for confirming the structure and purity of this oxazolidinone derivative?
Answer:
- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) validate molecular geometry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethyl and aminomethyl groups) and rule out tautomeric impurities.
- Chromatography : HPLC with UV detection monitors reaction progress and purity (>98% threshold for biological assays) .
Advanced Mechanistic and Kinetic Studies
Q. Q3. How does the reaction mechanism for enzymatic synthesis of this compound differ from conventional chemical methods?
Answer: The enzymatic pathway proceeds via a two-step process:
Carbamate formation : Dimethyl carbonate reacts with 2-aminoalcohol to generate methyl ethyl (2-hydroxyethyl) carbamate.
Cyclization : The intermediate undergoes intramolecular rearrangement, releasing methanol and forming the oxazolidinone ring .
In contrast, chemical methods (e.g., phosgene-based routes) risk side reactions like over-alkylation, requiring stringent temperature control .
Q. Q4. How can kinetic modeling resolve discrepancies in reported reaction rates for oxazolidinone synthesis?
Answer: Discrepancies often arise from solvent polarity effects or enzyme-substrate mismatches. A validated approach includes:
- Michaelis-Menten analysis : Determines and for the lipase-catalyzed step .
- Computational fluid dynamics (CFD) : Simulates agitation efficiency in stirred-tank reactors to identify mass transfer bottlenecks .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. What biological activities are associated with this compound, and how do structural modifications enhance potency?
Answer: Oxazolidinones are known for antimicrobial and enzyme-inhibitory properties. Key SAR insights include:
Q. Q6. How do in vitro-to-in vivo translation challenges impact the development of oxazolidinone-based therapeutics?
Answer:
- Metabolic stability : Substituents like fluorine reduce CYP450-mediated degradation (e.g., improving oral bioavailability in mouse models) .
- Toxicity screening : Ames tests and hepatocyte assays identify genotoxic risks from nitro or aromatic moieties .
Data Contradictions and Validation
Q. Q7. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
Answer: Contradictions may stem from varying protonation states or counterion effects. A systematic approach includes:
- pH-rate profiling : Quantifies degradation kinetics at pH 2–7 (e.g., using LC-MS to track decomposition products) .
- Solid-state NMR : Identifies crystalline vs. amorphous form stability differences .
Computational and Structural Insights
Q. Q8. What computational tools are recommended for predicting the binding mode of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against Δ-5 desaturase homology models .
- QM/MM simulations : Elucidate transition states for enzyme inhibition (e.g., arachidonic acid binding pocket) .
Advanced Applications in Drug Development
Q. Q9. How is this oxazolidinone derivative utilized as a chiral auxiliary or intermediate in asymmetric synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
